molecular formula C10H18O2 B1634316 4a,8a-Naphthalenediol, octahydro-, cis- CAS No. 57289-63-1

4a,8a-Naphthalenediol, octahydro-, cis-

Cat. No.: B1634316
CAS No.: 57289-63-1
M. Wt: 170.25 g/mol
InChI Key: WHVGOCCZWVVJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a,8a-Naphthalenediol, octahydro-, cis- is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4a,8a-Naphthalenediol, octahydro-, cis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4a,8a-Naphthalenediol, octahydro-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4a,8a-Naphthalenediol, octahydro-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydronaphthalene-4a,8a-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVGOCCZWVVJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCCC2(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972804
Record name Octahydronaphthalene-4a,8a-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57289-63-1
Record name 4a, octahydro-, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydronaphthalene-4a,8a-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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